

Application Notes and Protocols for Rhodamine 123 Efflux Assay Using NSC23925

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC23925

Cat. No.: B12396487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). P-gp acts as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.^{[1][2][3]} The Rhodamine 123 efflux assay is a widely used, robust, and reliable method to assess the functional activity of P-gp.^{[4][5][6][7]} Rhodamine 123, a fluorescent substrate of P-gp, is readily taken up by cells but is efficiently effluxed by cells overexpressing P-gp.^[5] Inhibition of P-gp function leads to the intracellular accumulation of Rhodamine 123, resulting in a measurable increase in fluorescence.

NSC23925 is a novel and selective small molecule inhibitor of P-glycoprotein.^[8] It has been shown to reverse P-gp-mediated multidrug resistance in various cancer cell lines, making it a valuable tool for studying P-gp function and for the development of strategies to overcome MDR.^{[8][9]} Studies have indicated that the isomer **NSC23925b** exhibits the most potent activity in reversing MDR.^[1] This document provides detailed application notes and protocols for utilizing **NSC23925** in a Rhodamine 123 efflux assay to functionally assess P-gp inhibition.

Principle of the Assay

The Rhodamine 123 efflux assay is based on the principle that functional P-gp will extrude the fluorescent dye Rhodamine 123 from the cell. In the presence of a P-gp inhibitor, such as **NSC23925**, this efflux is blocked, leading to the accumulation of Rhodamine 123 inside the cell. The resulting increase in intracellular fluorescence can be quantified using flow cytometry or a fluorescence microplate reader and is directly proportional to the inhibitory activity of the compound.

Data Presentation

The following table summarizes the quantitative data for **NSC23925** as a P-glycoprotein inhibitor.

Parameter	Cell Line	Value	Reference
IC ₅₀	SKOV-3/SKOV-3TR	8 μM	[8]
IC ₅₀	OVCAR8/OVCAR8TR	25 μM	[8]
Concentration for Maximal MDR Reversal	SKOV-3TR or OVCAR8TR	0.5 - 1 μM	[8]

Experimental Protocols

Materials and Reagents

- Cell Lines: A pair of cell lines is recommended: a parental cell line with low P-gp expression (e.g., MCF-7, KB) and a multidrug-resistant subline with high P-gp expression (e.g., MCF-7/ADR, KB-V1).[\[10\]](#) Alternatively, a single cell line known to express P-gp can be used.
- **NSC23925**: Prepare a stock solution in DMSO. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity.
- Rhodamine 123: Prepare a stock solution in DMSO. Protect from light.
- Positive Control Inhibitor: Verapamil or Cyclosporin A (prepare stock solutions in DMSO or ethanol).

- Cell Culture Medium: Appropriate for the cell line used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Trypsin-EDTA: For detaching adherent cells.
- Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
- 96-well black, clear-bottom plates: For fluorescence microplate reader analysis.
- Flow cytometry tubes.

Experimental Workflow

[Click to download full resolution via product page](#)

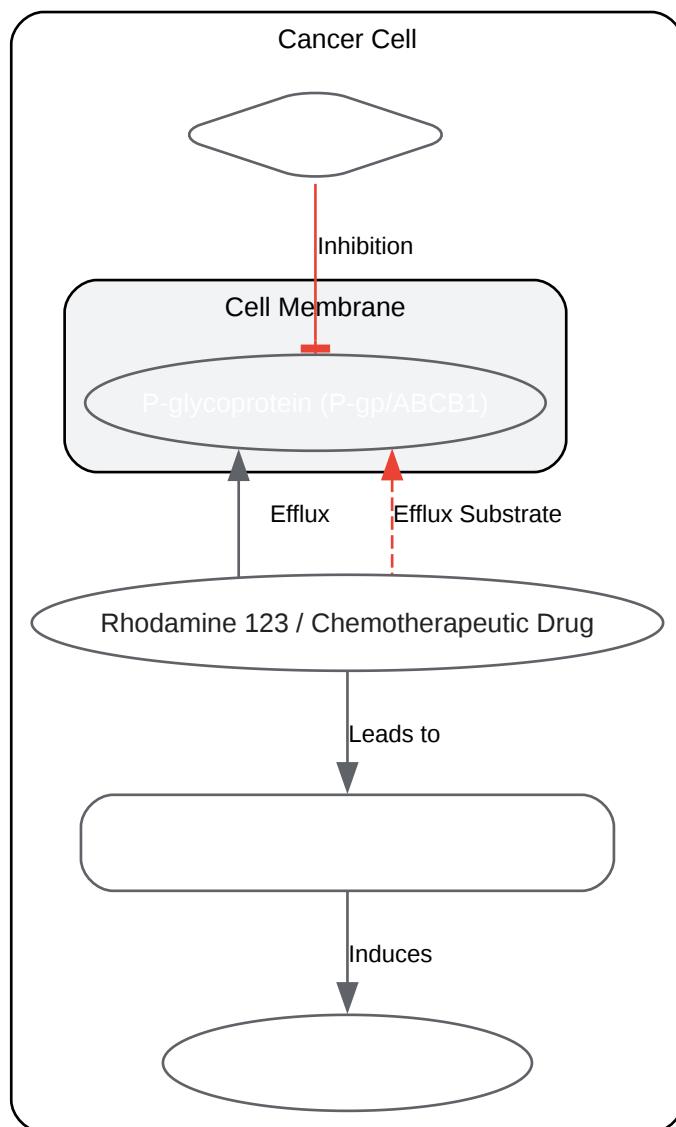
Caption: Experimental workflow for the Rhodamine 123 efflux assay with **NSC23925**.

Detailed Protocol for Flow Cytometry

- Cell Seeding:
 - For suspension cells, seed at a density of 5×10^5 cells/mL.
 - For adherent cells, seed in a culture flask to achieve 70-80% confluence on the day of the experiment.
- Pre-incubation with Inhibitor:
 - Harvest and wash the cells with serum-free medium.

- Resuspend the cells at a concentration of 1×10^6 cells/mL in serum-free medium.
- Aliquot 1 mL of the cell suspension into flow cytometry tubes.
- Add **NSC23925** to the desired final concentrations (e.g., a serial dilution from 0.1 μ M to 50 μ M). A recommended starting range is 0.5 μ M to 10 μ M.
- Include the following controls:
 - Negative Control: Cells with DMSO (vehicle control).
 - Positive Control: Cells with a known P-gp inhibitor like Verapamil (e.g., 50-100 μ M) or Cyclosporin A (e.g., 10 μ M).
- Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.
- Rhodamine 123 Loading:
 - Add Rhodamine 123 to each tube to a final concentration of 1-5 μ M.
 - Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
- Efflux and Measurement:
 - After incubation, wash the cells twice with ice-cold PBS to stop the efflux.
 - Resuspend the cells in 500 μ L of ice-cold PBS.
 - Add a viability dye (e.g., Propidium Iodide) just before analysis to exclude dead cells.
 - Analyze the samples on a flow cytometer. Rhodamine 123 fluorescence is typically detected in the green channel (e.g., FITC or GFP channel).
- Data Analysis:
 - Gate on the live, single-cell population.
 - Determine the mean fluorescence intensity (MFI) for each sample.

- Calculate the fold increase in fluorescence relative to the vehicle control.
- Plot the concentration of **NSC23925** against the MFI to determine the IC50 value.


Detailed Protocol for Fluorescence Microplate Reader

- Cell Seeding:
 - Seed cells in a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluence on the day of the assay. Allow them to adhere overnight.
- Pre-incubation with Inhibitor:
 - Carefully remove the culture medium.
 - Add 100 μ L of serum-free medium containing the desired concentrations of **NSC23925** or control inhibitors to each well.
 - Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
- Rhodamine 123 Loading:
 - Add 100 μ L of serum-free medium containing Rhodamine 123 (final concentration 1-5 μ M) to each well.
 - Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
- Measurement:
 - After incubation, wash the cells twice with 200 μ L of ice-cold PBS per well.
 - Add 100 μ L of ice-cold PBS or a suitable lysis buffer to each well.
 - Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., Ex: 485 nm, Em: 528 nm).
- Data Analysis:
 - Subtract the background fluorescence (wells with no cells).

- Normalize the fluorescence intensity to cell number if significant cytotoxicity is observed (e.g., using a parallel plate for a viability assay like MTT or crystal violet).
- Calculate the fold increase in fluorescence and determine the IC50 as described for the flow cytometry protocol.

Signaling Pathway and Mechanism of Action

NSC23925 directly inhibits the function of the P-glycoprotein efflux pump. By binding to P-gp, **NSC23925** prevents the transporter from binding to and effluxing its substrates, such as Rhodamine 123 and various chemotherapeutic agents. This leads to an increased intracellular concentration of these substrates, thereby restoring their cytotoxic effect in multidrug-resistant cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics and tolerability of NSC23925b, a novel P-glycoprotein inhibitor: preclinical study in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Rhodamine 123 Efflux Assay Using NSC23925]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12396487#rhodamine-123-efflux-assay-using-nsc23925>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com